molecular formula C19H26N2O4 B7921943 2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester

2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7921943
M. Wt: 346.4 g/mol
InChI Key: MXQLTYJFSXEAQG-UHFFFAOYSA-N
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Description

This piperidine-derived compound features a benzyl ester group and a cyclopropyl-amino-methyl substituent. However, it is listed as discontinued by CymitQuimica, possibly due to synthetic challenges or suboptimal pharmacological properties .

Properties

IUPAC Name

2-[cyclopropyl-[(1-phenylmethoxycarbonylpiperidin-2-yl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c22-18(23)13-20(16-9-10-16)12-17-8-4-5-11-21(17)19(24)25-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQLTYJFSXEAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN(CC(=O)O)C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with significant potential in medicinal chemistry. With a molecular formula of C19H26N2O4 and a molecular weight of 346.4 g/mol, this compound features a piperidine ring, a carboxymethyl group, and a benzyl ester moiety. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The structural components of this compound contribute to its reactivity and biological interactions. The piperidine ring is known for its role in various pharmacological activities, while the carboxymethyl and benzyl ester groups may enhance solubility and bioavailability.

Property Details
Molecular FormulaC19H26N2O4
Molecular Weight346.4 g/mol
Functional GroupsPiperidine, Carboxymethyl, Benzyl Ester

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These methods require careful control of reaction conditions to yield high-purity products, often utilizing techniques like chromatography to isolate the desired compound.

Preliminary studies indicate that compounds with similar piperidine structures can interact with neurotransmitter receptors or enzymes involved in metabolic pathways. The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Binding : Potential interactions with neurotransmitter receptors (e.g., dopamine, serotonin).
  • Enzyme Inhibition : Possible inhibition of key enzymes involved in metabolic pathways.

Research Findings

Research has shown that compounds similar in structure to this compound exhibit various biological activities:

  • Antiviral Activity : Some derivatives have demonstrated antiviral properties against HIV by inhibiting reverse transcriptase.
  • Antimicrobial Effects : Related compounds have shown moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : Studies have indicated potential as acetylcholinesterase inhibitors, which may have implications for neurodegenerative diseases.

Case Study 1: Antiviral Activity

A study evaluated the biological activity of piperidine derivatives against HIV reverse transcriptase. One derivative showed an EC50 value of 10 µM, indicating reasonable antiviral activity while preserving selectivity against other viral enzymes .

Case Study 2: Antimicrobial Screening

In another investigation, various piperidine derivatives were screened for antibacterial properties. The results indicated that several compounds exhibited significant inhibitory effects on bacterial growth, suggesting their potential as antimicrobial agents .

Scientific Research Applications

Preliminary studies indicate that this compound may exhibit various biological activities, particularly related to its structural components:

  • Receptor Binding : Potential interactions with neurotransmitter receptors (e.g., dopamine, serotonin).
  • Enzyme Inhibition : Possible inhibition of key enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Neuropharmacology :
    • Research has shown that compounds with similar structures can interact with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.
    • A study indicated that analogs of this compound demonstrated significant binding affinities to dopamine receptors, highlighting their potential as therapeutic agents for Parkinson's disease.
  • Antimicrobial Activity :
    • Compounds resembling 2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester have shown moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis.
    • These findings suggest that this compound could be explored further for developing new antibiotics.
  • Antiviral Properties :
    • Some derivatives have demonstrated antiviral activity against HIV by inhibiting reverse transcriptase, indicating potential applications in antiviral drug development.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between the target compound and structurally related analogs:

Compound Name Molecular Weight Key Substituents Biological Activity Notes
2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester (Target) ~380 (estimated) Cyclopropyl-amino-methyl, benzyl ester Potential ACE inhibition (speculative) Discontinued; prodrug design likely
4-[2-(3-carboxymethyl-indol-1-yl)-ethyl]-piperidine-1-carboxylic acid benzyl ester 420.5 Indole-ethyl, benzyl ester Unknown Bulky indole group may reduce solubility
2-[(2-carboxy-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester Varies Carboxy-propyl, phosphinoyl, benzyl ester ACE inhibitor Phosphinoyl group enhances enzyme binding
4-(3-Pyridin-4-yl-oxadiazol-5-ylmethoxy)piperidine-1-carboxylic acid naphthalen-2-yl ester Varies Oxadiazolylmethoxy, naphthyl ester Not specified Naphthyl ester increases lipophilicity

Key Findings from Comparative Studies

However, its discontinuation suggests unresolved issues in efficacy or synthesis . Benzyl ester groups, common in prodrugs, are enzymatically cleaved to release active carboxylic acids. This contrasts with naphthyl or butyl esters (e.g., in EP Patent compounds ), which may alter drug release kinetics due to esterase resistance.

Molecular Weight and Solubility :

  • The target compound’s estimated molecular weight (~380) is lower than the indole-containing analog (420.5) , suggesting better membrane permeability. However, the cyclopropyl group’s hydrophobicity could offset this advantage.

Synthetic Challenges: The cyclopropyl-amino-methyl substituent likely requires complex synthetic steps, such as reductive amination or cyclopropanation, which may explain its discontinuation . In contrast, analogs with simpler substituents (e.g., carboxy-propyl ) are more synthetically accessible.

The indole-containing analog lacks reported activity, emphasizing the need for substituent-specific optimization.

Q & A

Q. What are the recommended synthetic routes for preparing 2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester?

The compound can be synthesized via coupling reactions involving benzyl chloroformate derivatives and functionalized piperidine precursors. For example, analogous compounds like benzyl 4-(aminomethyl)piperidine-1-carboxylate are synthesized by reacting 4-oxo-piperidine derivatives with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) . Purification typically involves recrystallization or chromatography to achieve high purity (>95%).

Q. What spectroscopic techniques are used to confirm the structural integrity of this compound?

Structural confirmation relies on a combination of techniques:

  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches from the carboxylic acid ester and carboxymethyl groups) .
  • GC-MS or LC-MS : Detects molecular ion peaks and fragmentation patterns. However, low-intensity molecular ions (0.5–8.0%) may require method optimization, such as adjusting ionization parameters or using derivatization .
  • NMR : Critical for resolving stereochemistry and verifying substituent positions (e.g., cyclopropyl and piperidine ring protons) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Storage : Store in a cool, dry environment away from oxidizing agents.
  • Waste disposal : Segregate chemical waste and transfer to certified hazardous waste management services to prevent environmental contamination .
  • Personal protective equipment (PPE) : Use gloves, lab coats, and eye protection. Refer to safety data sheets (SDS) for specific hazards, as some analogs are not classified under GHS but require caution due to potential reactivity .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Experimental design : Use accelerated stability testing with buffers (pH 1–12) and temperatures (25°C–60°C). Monitor degradation via HPLC or UPLC at regular intervals .
  • Data interpretation : Apply Arrhenius kinetics to predict shelf life. For analogs like tert-butyl piperidine esters, hydrolysis of the Boc group under acidic conditions is a key degradation pathway .

Q. What strategies resolve contradictions in spectral data, such as inconsistent molecular ion peaks in mass spectrometry?

  • Method optimization : Use softer ionization techniques (e.g., ESI instead of EI) or matrix-assisted laser desorption/ionization (MALDI) to enhance molecular ion detection .
  • Cross-validation : Confirm results with complementary techniques like high-resolution mass spectrometry (HRMS) or NMR .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular dynamics (MD) simulations : Use software like GROMACS or AMBER to model binding affinities with enzymes or receptors. For example, 3D visualization of piperidine derivatives has been applied to study conformational flexibility and docking poses .
  • Quantum mechanics (QM) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in catalytic or inhibitory processes .

Q. What experimental frameworks are suitable for evaluating the compound’s environmental impact?

  • Ecotoxicological assays : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL):
  • Abiotic testing : Measure hydrolysis rates, photodegradation, and soil sorption coefficients (Kd) .
  • Biotic testing : Assess acute toxicity in model organisms (e.g., Daphnia magna or zebrafish embryos) at varying concentrations .
    • Risk assessment : Integrate data into models like USEtox to estimate human and ecological risk quotients .

Methodological Considerations for Data Analysis

Q. How should researchers statistically analyze pharmacological data from dose-response studies?

  • Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression tools (GraphPad Prism, R).
  • Error analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Reference experimental designs with split-plot arrangements to account for variables like time and treatment .

Q. What chromatographic methods optimize separation of stereoisomers or degradation products?

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane-isopropanol mobile phases.
  • HPLC conditions : Adjust gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid) to resolve polar degradation byproducts .

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